Dspe-peg46-CH2CH2cooh
Description
DSPE-PEG46-CH2CH2COOH is a phospholipid-polyethylene glycol (PEG) conjugate composed of three key components:
- DSPE (1,2-Distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid with dual stearic acid chains, providing hydrophobic anchoring for micelle or liposome formation.
- PEG46: A hydrophilic polymer chain with 46 ethylene oxide (EO) units, conferring water solubility, steric stabilization, and reduced immunogenicity.
- Terminal carboxylic acid group (-CH2CH2COOH): A reactive moiety enabling covalent conjugation to biomolecules (e.g., antibodies, peptides) via carbodiimide chemistry (e.g., EDC/NHS) .
Properties
Molecular Formula |
C137H269NO58P- |
|---|---|
Molecular Weight |
2889.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl [(2S)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C137H270NO58P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-135(141)193-131-133(196-136(142)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)132-195-197(144,145)194-38-36-138-137(143)192-130-129-191-128-127-190-126-125-189-124-123-188-122-121-187-120-119-186-118-117-185-116-115-184-114-113-183-112-111-182-110-109-181-108-107-180-106-105-179-104-103-178-102-101-177-100-99-176-98-97-175-96-95-174-94-93-173-92-91-172-90-89-171-88-87-170-86-85-169-84-83-168-82-81-167-80-79-166-78-77-165-76-75-164-74-73-163-72-71-162-70-69-161-68-67-160-66-65-159-64-63-158-62-61-157-60-59-156-58-57-155-56-55-154-54-53-153-52-51-152-50-49-151-48-47-150-46-45-149-44-43-148-42-41-147-40-39-146-37-35-134(139)140/h133H,3-132H2,1-2H3,(H,138,143)(H,139,140)(H,144,145)/p-1/t133-/m0/s1 |
InChI Key |
ZZBOXCZCOKYYEX-PKPHRMRPSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dspe-peg46-CH2CH2cooh involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) with polyethylene glycol (PEG) through a carboxylic acid linker. The reaction typically occurs in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
Dspe-peg46-CH2CH2cooh undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Esters and amides.
Scientific Research Applications
Dspe-peg46-CH2CH2cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions.
Biology: Employed in the formulation of liposomes for gene and drug delivery.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of nanocarriers for controlled drug release and improved pharmacokinetics
Mechanism of Action
The mechanism of action of Dspe-peg46-CH2CH2cooh involves its ability to self-assemble into micelles and liposomes. These structures can encapsulate hydrophobic drugs, enhancing their solubility and stability. The polyethylene glycol segment provides steric stabilization, prolonging the circulation time of the drug carriers in the bloodstream. The carboxylic acid group allows for further functionalization, enabling targeted delivery to specific tissues or cells .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : ~3,500–4,000 Da (DSPE) + ~2,300 Da (PEG46) + 88 Da (CH2CH2COOH) = Total ~6,000 Da.
- Applications: Drug delivery systems (e.g., liposomal doxorubicin), targeted nanomedicine, and surface functionalization of nanoparticles to enhance circulation time and biocompatibility .
The structural and functional distinctions between DSPE-PEG46-CH2CH2COOH and analogous PEGylated compounds are critical for optimizing biomedical applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Insights :
PEG Length: this compound’s longer PEG46 chain (~2,300 Da) provides enhanced steric shielding compared to PEG24 (HOOCCH2CH2-PEG24-CH2CH2COOH) or PEG12 (Amino-PEG12-CH2COOH), improving nanoparticle stability in vivo . Shorter PEG chains (e.g., PEG12) may compromise colloidal stability but allow denser surface functionalization .
Terminal Functionality: The single -COOH group in this compound simplifies conjugation workflows (e.g., EDC/NHS coupling) compared to bifunctional compounds like HOOCCH2CH2-PEG24-CH2CH2COOH, which may require pH-controlled reactions to avoid crosslinking . Amino-PEG12-CH2COOH’s dual (-NH2/-COOH) groups enable orthogonal conjugation strategies but introduce complexity in purification .
Commercial Relevance :
- DSPE-PEG2000-COOH (PEG45) is widely used in FDA-approved formulations (e.g., Doxil®), but this compound’s extended PEG chain may further reduce protein corona formation and enhance tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
